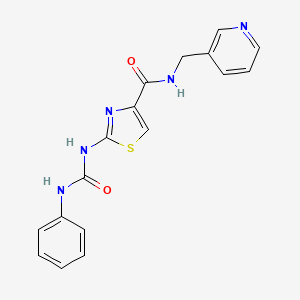

2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Description

2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

2-(phenylcarbamoylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S/c23-15(19-10-12-5-4-8-18-9-12)14-11-25-17(21-14)22-16(24)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFDTIDFYNROCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Introduction of Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.

Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction involving a suitable pyridine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylureido group.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the thiazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

Phenylureido Compounds: Compounds with phenylureido groups, such as phenylurea herbicides.

Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide or pyridoxine (vitamin B6).

Uniqueness

2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is , characterized by a thiazole core substituted with a phenylureido group and a pyridinylmethyl moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This may involve cyclization reactions starting from appropriate precursors.

- Introduction of the Ureido Group : Achieved through nucleophilic substitution or coupling reactions.

- Pyridinylmethyl Substitution : Often involves the use of pyridine derivatives in the final stages.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study reported that thiazole derivatives inhibited the growth of breast cancer cells with IC50 values ranging from 5 to 15 µM, demonstrating their potential as anticancer agents .

Antifungal Activity

Thiazoles are also recognized for their antifungal activity. The compound's structural features may enhance its interaction with fungal enzymes, leading to inhibition of growth.

- Research Findings : In vitro tests showed that similar thiazole compounds exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .

The proposed mechanisms through which This compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or fungal cell wall synthesis.

- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways crucial for cell survival and proliferation.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 5 - 15 | |

| Antifungal | Candida albicans | 1.23 | |

| Antifungal | Aspergillus niger | 2.5 |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, with acceptable metabolic profiles indicating low toxicity levels in preliminary assays. These data are crucial for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Step 2 : Introduction of the urea moiety by reacting an amine-functionalized intermediate with phenyl isocyanate under inert conditions .

- Step 3 : Coupling the pyridinylmethyl group using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Optimization : Control reaction temperature (60–80°C for cyclization), solvent polarity (DMF for improved nucleophilicity), and stoichiometric ratios (1:1.2 for urea formation) to enhance yield (typically 40–60%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (δ 7.8–8.2 ppm for C5-H) and urea NH protons (δ 9.5–10.5 ppm) .

- HRMS : Validate molecular weight (theoretical m/z: ~383.4 [M+H]+) and detect impurities .

- IR Spectroscopy : Identify urea C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against p38 MAPK or JAK2, given the urea-thiazole scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify differentially regulated pathways (e.g., apoptosis vs. autophagy) .

- Isoform Selectivity : Test compound variants against isogenic cell lines engineered to overexpress specific kinase isoforms (e.g., p38α vs. p38β) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Structural Modifications : Replace metabolically labile groups (e.g., methylpyridine → fluoropyridine) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the urea NH with acetyl or PEGylated groups to enhance plasma stability .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity changes after substitution .

Q. How should researchers design SAR studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with:

- Varied aryl groups on the urea (e.g., 4-Cl, 3-F) to assess steric/electronic effects .

- Alternative heterocycles (e.g., oxazole vs. thiazole) to probe ring flexibility .

- Biological Testing : Corrogate activity data (IC50, Ki) with computational metrics (e.g., LogP, polar surface area) to identify pharmacophore essentials .

Q. What crystallographic techniques elucidate binding modes with biological targets?

- Methodological Answer :

- Co-crystallization : Soak purified kinase domains (e.g., p38 MAPK) with the compound (10 mM in reservoir buffer) and screen crystallization conditions (PEG 3350, pH 7.5) .

- X-ray Diffraction : Resolve structures at ≤2.0 Å resolution to map hydrogen bonds between urea NH and kinase backbone carbonyls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.